![molecular formula C7H8N4O2 B6320449 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile CAS No. 1006572-00-4](/img/structure/B6320449.png)
4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile
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Description
Scientific Research Applications
Pharmaceutical Applications
Pyrazole derivatives, such as “4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile”, have been widely used in the pharmaceutical industry due to their diverse pharmacological effects . They have been approved as analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antiviral, and antitumor drugs .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . This makes “4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile” a potential candidate for the development of new drugs to treat these diseases.
Antibacterial Agents
The derivatives of pyrazoles can be promising objects for the search of new antibacterial agents . The nitro group in “4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile” can be reduced to form amino derivatives, which can exhibit excellent antibacterial properties .
Luminescent Properties
After the reduction of the nitro group, the resulting amino derivatives of pyrazoles can exhibit excellent luminescent properties . This makes “4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile” a potential candidate for the development of new luminescent materials.
Chemical Synthesis
“4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile” can be used as a building block in the synthesis of more complex chemical compounds . Its unique structure makes it a valuable synthon in the development of new drugs .
Material Science
Due to its unique chemical structure and properties, “4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile” can also be used in material science for the development of new materials .
properties
IUPAC Name |
4-(4-nitropyrazol-1-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-3-1-2-4-10-6-7(5-9-10)11(12)13/h5-6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWYJIZXKGSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile |
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